molecular formula C16H22N2O6S B2556470 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide CAS No. 1902908-39-7

2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide

Cat. No.: B2556470
CAS No.: 1902908-39-7
M. Wt: 370.42
InChI Key: JDTSNHPYXUCREV-UHFFFAOYSA-N
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Description

2-Methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide is a synthetic sulfamoyl-benzamide derivative offered for research and development purposes. This compound features a benzamide core substituted with a methoxy group and a sulfamoyl moiety linked to an octahydro-1,4-benzodioxin ring system. The structural combination of the sulfonamide group, known for its potential to engage in hydrogen bonding and act as a pharmacophore in medicinal chemistry , with the complex, saturated benzodioxin ring makes it a compound of significant interest for chemical biology and drug discovery screening efforts. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a candidate for probing biological activity in high-throughput assays. Its structure suggests potential for interaction with various enzymatic targets, similar to other sulfonamide-containing molecules that have been investigated for a range of therapeutic areas . This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-22-13-5-3-11(9-12(13)16(17)19)25(20,21)18-10-2-4-14-15(8-10)24-7-6-23-14/h3,5,9-10,14-15,18H,2,4,6-8H2,1H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTSNHPYXUCREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzoic acid with octahydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound may also interact with other molecular pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, including fluorinated benzamides, kinase inhibitors, and sulfonamide derivatives. Below is a systematic comparison:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Biological Activity
2-Methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide (Target) Methoxy, sulfamoyl-octahydrobenzodioxin Not reported Not reported Not reported (structural analog)
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 4-Fluoro, sulfamoyl-tetrahydrofuran ~392.4 (calculated) 236–237 Not specified
(S)-2-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5h) 2-Fluoro, sulfamoyl-tetrahydrofuran ~392.4 (calculated) 205–207 Not specified
D4476 (4-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(2-pyridinyl)-1H-imidazol-2-yl]benzamide) Benzodioxin, imidazole-pyridinyl ~428.4 (calculated) Not reported CK1 inhibitor, kinase-selective
2-(2-Chloropyridine-3-sulfonamido)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide Chloropyridine, sulfonamido-benzodioxin 408.84 Not reported Not specified

Key Observations

Structural Variations :

  • The target compound distinguishes itself with a fully saturated octahydro-1,4-benzodioxin group, which may enhance conformational stability compared to the unsaturated 2,3-dihydro-1,4-benzodioxin in D4476 or the tetrahydrofuran in compounds 5f–5i .
  • Substituent Position : Fluorinated analogs (5f, 5g, 5h) demonstrate that substituent position (2-, 3-, or 4-fluoro) significantly affects melting points, with 4-chloro derivative 5i exhibiting the highest (256–258°C), likely due to increased polarity .

Biological Activity: D4476 is a well-characterized CK1 inhibitor with high selectivity, attributed to its imidazole-pyridinyl motif. Fluorinated analogs (5f–5i) lack explicit biological data in the evidence but may align with antitubercular or antimicrobial research trends, given structural parallels to compounds like Z2–Z5 in .

Synthetic Considerations :

  • The synthesis of fluorinated analogs (5f–5i) involves a common sulfamoylation step, suggesting that the target compound could be synthesized similarly using octahydro-1,4-benzodioxin-6-amine .
  • Stereochemistry: The (S)-configuration in 5f–5i underscores the importance of chirality in bioactivity. The octahydrobenzodioxin in the target compound may introduce additional stereocenters, necessitating enantioselective synthesis .

Analytical Data :

  • Compounds 5f–5i were validated via HPLC, NMR, and mass spectrometry. The target compound would require similar purity and structural verification, particularly given the complexity of the octahydrobenzodioxin group .

Biological Activity

2-Methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide is a complex organic compound classified as a benzamide. It has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound's unique structure, which includes an octahydro-1,4-benzodioxin moiety, contributes to its distinct biological activities.

The primary mechanism of action for this compound involves its role as a cholinesterase inhibitor . By binding to the active site of cholinesterase enzymes, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is particularly relevant for conditions such as Alzheimer’s disease, where cholinergic deficits are a hallmark.

Comparative Analysis with Similar Compounds

A comparative analysis with other known sulfamoyl benzamides reveals that this compound may offer unique benefits due to its structural features.

Compound NameStructure FeaturesBiological Activity
SulfamonomethoxineSimple sulfamoyl groupAntimicrobial
SulfadimethoxineSulfamoyl with additional methoxyAntimicrobial
SulfisoxazoleContains a pyridine ringAntimicrobial
This compound Octahydro-dioxin moietyPotential cholinesterase inhibitor

Study on Cholinesterase Inhibition

In a recent study examining the inhibitory effects of various benzamide derivatives on cholinesterase activity, this compound was highlighted for its promising inhibition rates compared to conventional inhibitors like donepezil. The study utilized in vitro assays to measure the compound's efficacy in increasing acetylcholine levels in neuronal cultures.

Cytotoxicity Assessment

Another research effort focused on assessing the cytotoxic effects of structurally similar compounds against breast cancer cell lines (MDA-MB-231). While direct data on this compound is sparse, related compounds showed significant cytotoxicity and induced apoptosis through caspase activation pathways. This suggests that further investigation into this compound could yield valuable insights into its potential as an anticancer agent.

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